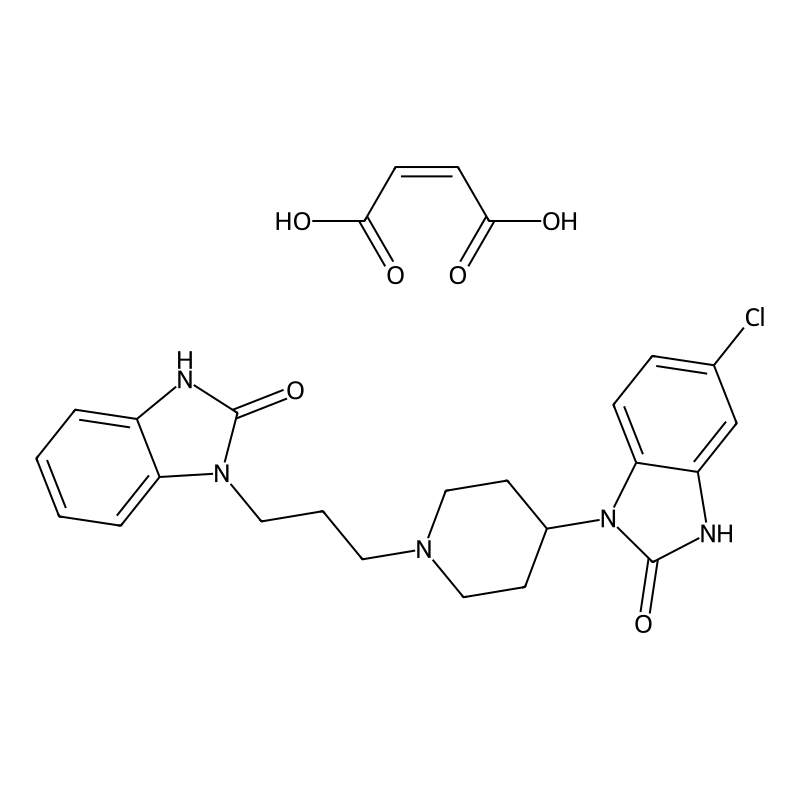Domperidone Maleate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Mechanism of Action and Gastrointestinal Applications:
Domperidone Maleate acts as a dopamine D2 receptor antagonist, primarily blocking the effects of dopamine in the gut. This helps increase the contractions of the stomach and intestines, facilitating smoother food movement and reducing nausea and vomiting. Research studies have explored its efficacy in:
- Gastroparesis: Studies have shown domperidone's effectiveness in improving symptoms like nausea, vomiting, and bloating in patients with gastroparesis []. However, concerns regarding potential cardiac side effects exist, and alternative treatments are often preferred [].
- Gastroesophageal Reflux Disease (GERD): Research is investigating domperidone's potential as an add-on therapy alongside proton pump inhibitors (PPIs) for GERD. While some studies suggest benefits in specific patient groups, further research is needed to determine its definitive role in GERD management [].
Other Potential Applications:
Beyond its established use in gastrointestinal disorders, domperidone's unique properties are being explored in other research areas:
- Parkinson's Disease: Domperidone's ability to increase dopamine availability in the brain has led to investigations into its potential role in managing Parkinson's disease symptoms. However, its limited blood-brain barrier penetration reduces its effectiveness compared to other medications specifically designed for this purpose [].
- Migraine: Studies are exploring domperidone's efficacy in preventing migraine headaches, with some suggesting potential benefits, but further research is needed to confirm its effectiveness and safety profile in this context [].
Safety Considerations:
Domperidone Maleate carries potential side effects, including cardiac arrhythmias, particularly at high doses or in individuals with pre-existing heart conditions. Due to these concerns, its use is restricted or unavailable in some countries like the U.S. [].
Domperidone Maleate is a pharmaceutical compound primarily recognized for its role as a peripheral dopamine receptor antagonist. It is structurally related to butyrophenones and is utilized mainly for its antiemetic and gastroprokinetic properties. The compound is effective in enhancing gastrointestinal motility, increasing lower esophageal sphincter pressure, and alleviating symptoms of nausea and vomiting, particularly those induced by certain medications or conditions affecting the gastrointestinal tract .
The chemical formula for Domperidone Maleate is , with a molecular weight of approximately 541.99 g/mol . It appears as a white to slightly beige powder that is soluble in N,N-dimethylformamide and slightly soluble in other organic solvents, but insoluble in water .
In synthetic chemistry, Domperidone Maleate can be synthesized through a multi-step process involving the reaction of specific precursors such as 1-ethoxycarbonyl-4-amino piperidine with various reagents under controlled conditions. This synthesis typically involves the use of catalysts and solvents to facilitate the reaction and achieve high yields .
Domperidone Maleate exhibits significant biological activity by blocking dopamine D2 receptors in the gastrointestinal tract, which plays a crucial role in its antiemetic effects. It does not readily cross the blood-brain barrier, minimizing central nervous system side effects while effectively managing nausea and vomiting induced by peripheral stimuli .
Additionally, Domperidone promotes gastrointestinal motility by enhancing peristalsis and facilitating gastric emptying, making it useful in treating conditions like gastroparesis . Its ability to increase prolactin release also contributes to its therapeutic applications in lactation support .
The synthesis of Domperidone Maleate involves several key steps:
- Preparation of Precursors: The synthesis begins with the formation of 1-ethoxycarbonyl-4-amino piperidine.
- Reaction Conditions: The reaction typically occurs under reflux conditions with specific reagents such as vinyl chloroformate and triethylamine.
- Purification: Following the reaction, the product is purified through crystallization or filtration methods to isolate Domperidone Maleate from unreacted materials.
- Yield Optimization: The synthesis can yield up to 89% purity, depending on the conditions employed during the reaction .
Domperidone Maleate is primarily used in clinical settings for:
- Management of Nausea and Vomiting: Particularly effective against drug-induced nausea.
- Gastroprokinetic Agent: Used to enhance gastric motility in patients with delayed gastric emptying.
- Prolactin Release: Employed in certain cases to increase milk production in breastfeeding women .
Moreover, it serves as a research tool for studying dopaminergic mechanisms due to its selective action on peripheral dopamine receptors.
Interaction studies have shown that Domperidone Maleate can have significant pharmacokinetic interactions with other medications. For instance:
- Ketoconazole: Co-administration can lead to increased plasma concentrations of Domperidone due to inhibition of CYP3A4 metabolism, resulting in potential QT prolongation .
- Gastrointestinal Agents: Certain agents like cimetidine can reduce its bioavailability when taken concurrently.
These interactions necessitate careful monitoring when prescribing Domperidone alongside other medications.
Domperidone Maleate shares structural similarities with several other compounds that also act as dopamine receptor antagonists or gastroprokinetic agents. Here are some notable comparisons:
| Compound Name | Structure Relation | Unique Features |
|---|---|---|
| Metoclopramide | Similar antagonist action | Crosses blood-brain barrier; more CNS side effects |
| Haloperidol | Butyrophenone class | Primarily used as an antipsychotic; more CNS effects |
| Prochlorperazine | Phenothiazine derivative | Used for severe nausea; higher sedation potential |
| Ondansetron | 5-HT3 receptor antagonist | Primarily for chemotherapy-induced nausea; different mechanism |
Domperidone's unique profile lies in its peripheral action without significant central nervous system penetration, making it preferable for patients who require antiemetic treatment without the risk of neurological side effects .
UNII
Related CAS
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H361 (22.22%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H362 (11.11%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H412 (77.78%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Irritant;Health Hazard








